molecular formula C7H15ClN2O2 B077508 Diethyl malonimidate dihydrochloride CAS No. 10344-69-1

Diethyl malonimidate dihydrochloride

Cat. No.: B077508
CAS No.: 10344-69-1
M. Wt: 194.66 g/mol
InChI Key: SPJDSYVGUJARDI-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known to be used in the preparation of chiral bis (oxazoline) ligands , which suggests it may interact with its targets to induce chirality or asymmetry in other molecules.

Biochemical Pathways

It has been used in the preparation of chiral bis (oxazoline) ligands , which are often involved in various biochemical reactions, including asymmetric transformations.

Result of Action

It is known to be used in the preparation of chiral bis (oxazoline) ligands , suggesting it may play a role in inducing chirality or asymmetry in other molecules.

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that its stability may be affected by exposure to oxygen and temperature variations.

Chemical Reactions Analysis

Types of Reactions

Diethyl malonimidate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound include various imidate derivatives and cross-linked polymers .

Properties

CAS No.

10344-69-1

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

diethyl propanediimidate;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H

InChI Key

SPJDSYVGUJARDI-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=N)OCC.Cl.Cl

Canonical SMILES

CCOC(=N)CC(=N)OCC.Cl

10344-69-1

Pictograms

Irritant

Synonyms

diethyl malonimidate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl malonimidate dihydrochloride
Reactant of Route 2
Diethyl malonimidate dihydrochloride
Reactant of Route 3
Diethyl malonimidate dihydrochloride
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Q & A

Q1: What is the function of diethyl malonimidate dihydrochloride in the synthesis described in the research paper?

A1: this compound acts as a bis-electrophilic reagent in this reaction. It reacts with two equivalents of (1R,2S)-(+)-cis-1-amino-2-indanol to form the desired bisoxazoline ring system. [] The reaction proceeds through a double condensation reaction, where the amine groups of the indanol derivative attack the electrophilic carbon atoms of the malonimidate, leading to the formation of two oxazoline rings and the elimination of two molecules of ethanol and two molecules of hydrochloric acid. []

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